molecular formula C12H14ClNO3 B1278324 (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester CAS No. 260559-52-2

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1278324
CAS No.: 260559-52-2
M. Wt: 255.7 g/mol
InChI Key: JWVMHZGCQHJZFQ-UHFFFAOYSA-N
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Description

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is a derivative of carbamic acid and contains a chloro-substituted phenyl group along with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-chloro-2-formylphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized processes for large-scale manufacturing. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of (4-Chloro-2-carboxy-phenyl)-carbamic acid tert-butyl ester.

    Reduction: Formation of (4-Chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-formyl-phenyl)-carbamic acid methyl ester
  • (4-Chloro-2-formyl-phenyl)-carbamic acid ethyl ester
  • (4-Chloro-2-formyl-phenyl)-carbamic acid isopropyl ester

Uniqueness

(4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-(4-chloro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMHZGCQHJZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260559-52-2
Record name tert-butyl N-(4-chloro-2-formylphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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